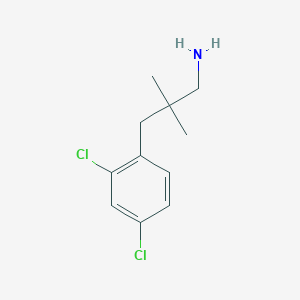

3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by the presence of a dichlorophenyl group attached to a dimethylpropan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 2,2-dimethylpropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and improved efficiency compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Formation of amine oxides.

Reduction: Formation of the corresponding amine.

Substitution: Formation of nitrated or sulfonated derivatives of the compound.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. For instance, in the context of its antiparasitic activity, the compound has been shown to inhibit key enzymes in the metabolic pathways of parasites, such as Trypanosoma cruzi . This inhibition disrupts the parasite’s ability to proliferate and survive, leading to its eventual death.

Comparison with Similar Compounds

Similar Compounds

2,4-Dichlorophenoxyacetic acid: An herbicide with a similar dichlorophenyl group but different functional groups and applications.

Spirodiclofen: An acaricide with a dichlorophenyl group used in agriculture.

Dichlorobenzyl alcohol: An antiseptic with local anesthetic properties.

Uniqueness

3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific structural features and the presence of the dimethylpropan-1-amine group, which imparts distinct chemical and biological properties

Biological Activity

3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a dimethylpropanamine backbone. Its molecular formula is C12H16Cl2N, and it exhibits characteristics typical of amine derivatives.

Biological Activity

Research indicates that this compound interacts with various biological systems. Key areas of investigation include:

1. Interaction with Receptors

- The compound has been studied for its affinity towards neurotransmitter receptors, particularly in the central nervous system (CNS). It may act as a modulator of serotonin and norepinephrine pathways, similar to other phenylpropylamine derivatives.

2. Antidepressant Effects

- In preclinical studies, compounds with structural similarities have demonstrated antidepressant-like effects in animal models. The mechanism is thought to involve inhibition of the reuptake of neurotransmitters such as serotonin and norepinephrine.

3. Anticancer Activity

- Some studies suggest potential cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in malignant cells has been noted, warranting further investigation into its utility in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : It may bind to specific receptors in the CNS, leading to altered neurotransmitter release and uptake.

- Enzyme Inhibition : The compound could inhibit enzymes involved in neurotransmitter metabolism, enhancing their availability.

- Signal Transduction Modulation : It may affect intracellular signaling pathways that regulate cell survival and proliferation.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Cytotoxicity | Induction of apoptosis | |

| Receptor Interaction | Modulation of neurotransmitter activity |

Case Studies

Several studies have examined the biological effects of similar compounds:

- Antidepressant Efficacy : A study demonstrated that structurally related compounds exhibited significant antidepressant effects in rodent models by increasing serotonin levels and reducing depressive behaviors.

- Cytotoxic Potential : Research on related amines indicated that they could inhibit tumor growth in vitro by inducing apoptosis through mitochondrial pathways.

- Neurotransmitter Modulation : A comparative analysis showed that similar compounds could effectively modulate dopamine and norepinephrine levels, suggesting potential for treating mood disorders.

Properties

Molecular Formula |

C11H15Cl2N |

|---|---|

Molecular Weight |

232.15 g/mol |

IUPAC Name |

3-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-amine |

InChI |

InChI=1S/C11H15Cl2N/c1-11(2,7-14)6-8-3-4-9(12)5-10(8)13/h3-5H,6-7,14H2,1-2H3 |

InChI Key |

DVKDDNHDIMJTDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=C(C=C(C=C1)Cl)Cl)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.